1-(1,3-Cyclohexadien-1-yl)ethanone
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Overview
Description
1-(1,3-Cyclohexadien-1-yl)ethanone is an organic compound with the molecular formula C8H10O. It is also known by other names such as 1-acetyl-1,3-cyclohexadiene. This compound features a cyclohexadiene ring with an ethanone group attached to it. It is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Cyclohexadien-1-yl)ethanone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 1,3-cyclohexadiene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Cyclohexadien-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the cyclohexadiene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexadiene derivatives.
Scientific Research Applications
1-(1,3-Cyclohexadien-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Cyclohexadien-1-yl)ethanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of different products. The pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclohexen-1-yl)ethanone: Similar structure but with a cyclohexene ring instead of a cyclohexadiene ring.
1-(1,3-Dimethyl-3-cyclohexen-1-yl)ethanone: Contains additional methyl groups on the cyclohexene ring.
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: Another variant with different methyl group positions.
Uniqueness
1-(1,3-Cyclohexadien-1-yl)ethanone is unique due to its cyclohexadiene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C8H10O |
---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
1-cyclohexa-1,3-dien-1-ylethanone |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-3,5H,4,6H2,1H3 |
InChI Key |
XFQNQOLPNYVPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CCC1 |
Origin of Product |
United States |
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